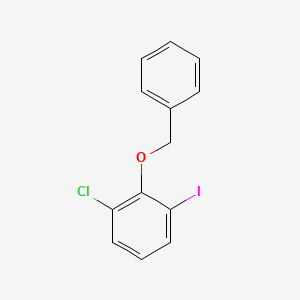

2-(Benzyloxy)-1-chloro-3-iodobenzene

Description

2-(Benzyloxy)-1-chloro-3-iodobenzene is a halogenated aromatic compound with the molecular formula C₁₃H₁₀ClIO and a molecular weight of 344.58 g/mol (inferred from structurally similar compounds in ). Its structure features a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 2, a chlorine atom at position 1, and an iodine atom at position 3. The benzyloxy group introduces steric bulk and electron-donating effects, while the halogens (Cl and I) impart electron-withdrawing characteristics, influencing reactivity and physical properties.

No direct synthesis or application data for this compound are available in the provided evidence, but inferences can be drawn from analogs. For instance, halogenated benzyloxybenzenes are often intermediates in pharmaceuticals or agrochemicals, where regioselectivity is critical.

Properties

Molecular Formula |

C13H10ClIO |

|---|---|

Molecular Weight |

344.57 g/mol |

IUPAC Name |

1-chloro-3-iodo-2-phenylmethoxybenzene |

InChI |

InChI=1S/C13H10ClIO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 |

InChI Key |

ZCYRHKCJEUBLDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2I)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(Benzyloxy)-1-chloro-3-iodobenzene

General Synthetic Strategy

The synthesis of this compound generally involves:

- Starting material : 2-(Benzyloxy)phenol or its derivatives.

- Stepwise introduction of halogens : Chlorination at the 1-position and iodination at the 3-position on the aromatic ring.

- Use of selective reagents and conditions to achieve regioselectivity and maintain the integrity of the benzyloxy group.

Stepwise Preparation

Formation of 2-(Benzyloxy)phenol

The initial step involves preparing 2-(Benzyloxy)phenol, typically by benzylation of 2-hydroxyphenol using benzyl bromide or benzyl chloride under basic conditions (e.g., potassium carbonate in acetone). This step protects the phenolic hydroxyl group as a benzyloxy ether, which is stable under subsequent halogenation conditions.

Selective Chlorination at the 1-Position

Chlorination is often achieved using chlorine sources such as sulfuryl chloride or N-chlorosuccinimide (NCS) in a solvent like dichloromethane or acetonitrile. The reaction is conducted under controlled temperature (0 to room temperature) to favor substitution at the ortho position relative to the benzyloxy group (which directs electrophilic substitution).

Iodination at the 3-Position

Iodination follows chlorination and is typically performed using iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This step introduces the iodine atom meta to the benzyloxy substituent, completing the substitution pattern.

Reaction Conditions and Optimization

- Solvents : Dichloromethane, acetonitrile, or tetrahydrofuran are commonly used.

- Temperature : Reactions are generally run at room temperature or under mild reflux.

- Reaction time : Varies from 1 to 24 hours depending on reagent concentration and temperature.

- Purification : After reaction completion, the mixture is quenched with aqueous solutions (e.g., ammonium chloride), extracted with organic solvents, dried over anhydrous sodium sulfate, and purified by silica gel chromatography.

Analytical Data and Research Outcomes

Spectroscopic Characterization

| Analytical Technique | Observed Data for this compound |

|---|---|

| Proton Nuclear Magnetic Resonance (1H-NMR) | Aromatic protons show characteristic splitting patterns; benzyloxy methylene protons appear as singlets around 5.1 ppm. |

| Carbon-13 Nuclear Magnetic Resonance (13C-NMR) | Signals for aromatic carbons, benzyloxy methylene carbon (~70 ppm), and halogenated carbons shifted downfield due to electronegativity. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular weight of this compound; fragmentation patterns include loss of benzyloxy group and halogen atoms. |

| Infrared Spectroscopy (IR) | Bands corresponding to aromatic C-H stretching (~3030 cm^-1), C-O stretching of ether (~1250 cm^-1), and C-Cl and C-I stretches in the fingerprint region. |

Yield and Purity

- Typical isolated yields range from 60% to 85% depending on the scale and optimization of reaction conditions.

- Purity is confirmed by chromatographic techniques (HPLC or GC) and spectroscopic analysis.

Comparative Data from Literature

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzylation of 2-hydroxyphenol | Benzyl bromide, K2CO3, acetone, reflux, 12 h | 90 | High selectivity and yield |

| Chlorination | Sulfuryl chloride, CH2Cl2, 0°C to RT, 2 h | 75 | Ortho-selective chlorination |

| Iodination | I2, H2O2, CH3CN, RT, 4 h | 80 | Meta-position iodination |

Alternative Synthetic Routes and Industrial Considerations

Alternative Halogenation Strategies

- Halogen exchange reactions starting from 2-(Benzyloxy)-1-bromo-3-iodobenzene can be used, where bromine is replaced by chlorine under Finkelstein-type conditions.

- Use of palladium-catalyzed halogenation to introduce chlorine selectively has been explored in advanced synthetic methodologies.

Industrial Scale Synthesis

- Continuous flow reactors are employed to enhance reaction control, safety, and scalability.

- Solvent recycling and greener oxidants (e.g., Oxone) are used to minimize environmental impact.

- Catalyst and reagent loadings are optimized to reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-chloro-3-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-(Benzyloxy)-1-chloro-3-iodobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the construction of various chemical libraries.

Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-chloro-3-iodobenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its halogen atoms can participate in halogen bonding interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-(Benzyloxy)-1-chloro-3-iodobenzene with four related compounds:

Key Observations :

- Substituent Positions : The placement of halogens and benzyloxy groups significantly alters electronic and steric profiles. For example, iodine at position 3 (target compound) versus position 1 (2-(Benzyloxy)-4-chloro-1-iodobenzene) affects resonance stabilization and reactivity in electrophilic substitution.

- Molecular Weight: The benzyloxy group increases molecular weight by ~90–100 g/mol compared to non-benzyloxy analogs (e.g., iodobenzene).

- Storage : Halogenated benzyloxybenzenes generally require dark, cool storage (2–8°C) to prevent degradation, as seen in and .

Reactivity and Electronic Effects

- Electron-Donating vs. Withdrawing Effects : The benzyloxy group is electron-donating via resonance, activating the ring toward electrophilic attack at ortho/para positions. However, this is counterbalanced by the electron-withdrawing Cl and I atoms, which deactivate the ring. In contrast, 1-Bromo-2-chloro-3-iodobenzene lacks the benzyloxy group, making it more reactive in halogen-exchange reactions.

- Leaving Group Potential: Iodine’s larger atomic radius and weaker C-I bond (compared to C-Cl or C-Br) make it a superior leaving group. This property is critical in cross-coupling reactions, where 3-iodo-substituted compounds like the target may undergo Suzuki or Ullmann couplings more readily than chloro analogs.

Biological Activity

2-(Benzyloxy)-1-chloro-3-iodobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, supported by relevant data and case studies.

The molecular structure of this compound features a benzyloxy group, a chlorine atom, and an iodine atom attached to a benzene ring. The presence of halogens and the benzyloxy group suggests potential for interactions with biological targets through various bonding mechanisms, including hydrogen bonding and halogen bonding.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. The benzyloxy group can participate in π-π interactions, while the halogen atoms may enhance binding affinity to certain receptors or enzymes. This compound has been investigated for its role as a pharmacophore in drug design, particularly in targeting cancer-related pathways.

Biological Activity

Research indicates that derivatives of biphenyl compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that such compounds can inhibit the growth of human reproductive cancer cell lines, including breast (MCF-7 and MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancers .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Case Studies

- Antiproliferative Studies : A systematic investigation into the structure-activity relationships (SAR) of biphenyl derivatives revealed that modifications at the A-ring significantly impacted biological activity. Compounds similar to this compound demonstrated marked inhibition of the enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is crucial in estrogen biosynthesis. This inhibition is linked to reduced tumor proliferation in hormone-sensitive cancers .

- Transporter Inhibition : The compound has also been evaluated for its ability to inhibit organic anion transporting polypeptide 2B1 (OATP2B1), a transporter involved in the uptake of steroids and drugs. Inhibition of this transporter could provide a novel approach to reduce hormone-driven tumor growth .

Q & A

Q. Characterization :

- NMR : Confirm regiochemistry via ¹H/¹³C NMR (e.g., benzyloxy protons at δ ~4.8–5.2 ppm).

- Mass Spectrometry : Validate molecular weight (expected [M+H]⁺ for C₁₃H₁₀ClIO₂: 376.9).

- Melting Point : Compare with literature values (if available).

Key Challenges : Competing halogenation at adjacent positions; use directing groups (e.g., benzyloxy) to enhance regioselectivity .

Advanced Question: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

Density Functional Theory (DFT) calculations can model:

Electrophilic Reactivity : Assess iodine’s susceptibility in Suzuki-Miyaura couplings. The benzyloxy group may sterically hinder the para position, favoring meta reactivity.

Transition States : Compare activation energies for C–I vs. C–Cl bond cleavage (iodine typically more reactive).

Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to optimize reaction kinetics.

Validation : Pair computational predictions with experimental outcomes (e.g., GC-MS or HPLC monitoring of coupling products) .

Basic Question: What analytical techniques are critical for assessing the purity of this compound?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities. Mobile phase: Acetonitrile/water (70:30) .

- Elemental Analysis : Verify %C, %H, and %Cl to confirm stoichiometry.

- TLC : Monitor reaction progress (silica gel plates, hexane/ethyl acetate 4:1).

Data Interpretation : Purity ≥95% is acceptable for most research applications; recalcitrant impurities may require recrystallization (e.g., ethanol/water mixture) .

Advanced Question: How do steric and electronic effects influence the regioselectivity of halogenation in polyhalogenated benzyloxy derivatives?

Answer:

- Steric Effects : The bulky benzyloxy group directs electrophiles (e.g., Cl⁺, I⁺) to less hindered positions. For example, in 3-iodophenol derivatives, chlorination favors the ortho position relative to the hydroxyl group.

- Electronic Effects : Electron-donating groups (e.g., benzyloxy) activate the ring, but meta-directing effects dominate due to resonance stabilization.

Q. Experimental Design :

- Compare halogenation outcomes using different directing groups (e.g., methoxy vs. benzyloxy).

- Use kinetic vs. thermodynamic control (e.g., low vs. high temperature) to optimize selectivity .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors (though volatility is low).

- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .

Note : While GHS data are unavailable for this compound, analogous iodobenzene derivatives are irritants; treat with caution .

Advanced Question: How can conflicting NMR data for this compound be resolved?

Answer:

Conflicts often arise from:

Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) are free of water.

Rotamers : The benzyloxy group may exhibit restricted rotation, causing split signals. Heat the sample to 50°C to average signals.

Impurities : Compare with 2D NMR (COSY, HSQC) to distinguish coupling patterns.

Case Study : A ¹H NMR signal at δ 7.3–7.5 ppm (aromatic protons) may overlap with residual solvent; use DEPT-135 to clarify .

Basic Question: What are the solubility properties of this compound, and how do they affect reaction design?

Answer:

-

Solubility Profile :

Solvent Solubility (mg/mL) DCM >50 Ethanol ~10 Water <0.1 -

Reaction Implications : Prefer DCM or THF for homogeneous reactions; precipitation in ethanol may aid purification .

Advanced Question: What strategies mitigate dehalogenation side reactions during catalytic transformations of this compound?

Answer:

- Catalyst Selection : Use Pd(0) (e.g., Pd(PPh₃)₄) instead of Pd(II) to minimize oxidative addition side reactions.

- Additives : Include silver salts (Ag₂CO₃) to sequester iodide byproducts.

- Temperature Control : Keep reactions below 80°C to prevent C–Cl bond cleavage .

Basic Question: How is the stability of this compound affected by light and storage conditions?

Answer:

- Light Sensitivity : Iodoarenes degrade under UV light; store in amber glass vials.

- Storage : Keep at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.

- Shelf Life : Monitor via HPLC every 6 months; discard if purity drops below 90% .

Advanced Question: Can this compound serve as a precursor for chiral ligands? What modifications are required?

Answer:

Yes, via:

Cross-Coupling : Suzuki-Miyaura coupling with boronic acids to introduce chiral moieties (e.g., binaphthyl groups).

Benzyloxy Deprotection : Use H₂/Pd-C to expose hydroxyl groups for further functionalization.

Coordination Sites : Introduce nitrogen or phosphorus donors (e.g., pyridine or phosphine substituents).

Case Study : Similar benzyloxy-chloro-iodo derivatives have been used in asymmetric catalysis after Pd-mediated coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.